molecular formula C21H18N4O3 B10878842 N-(2-hydroxy-2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-hydroxy-2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10878842
M. Wt: 374.4 g/mol
InChI Key: ROUDOSRXAHVODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyrrole group, and a hydroxy-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-HYDROXY-2-PHENYLETHYL)-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a pyrrole-containing reagent.

    Attachment of the Hydroxy-Phenylethyl Group: This step often involves a nucleophilic substitution reaction where the hydroxy-phenylethyl group is attached to the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under mild conditions using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: The phenyl and pyrrole groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH~4~).

    Substitution: Halogenated reagents, Lewis acids like AlCl3.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N5-(2-HYDROXY-2-PHENYLETHYL)-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-[4-(1H-INDOL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-[4-(1H-THIAZOL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrole group, in particular, differentiates it from similar compounds and may contribute to its unique interactions with biological targets.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H18N4O3/c26-18(15-6-2-1-3-7-15)14-22-20(27)21-23-19(24-28-21)16-8-10-17(11-9-16)25-12-4-5-13-25/h1-13,18,26H,14H2,(H,22,27)

InChI Key

ROUDOSRXAHVODB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.